This compound is primarily sourced from synthetic organic chemistry and may have applications in medicinal chemistry and pharmaceuticals due to its structural characteristics that suggest possible biological activity. The compound is cataloged in various chemical databases and may be available for purchase from chemical suppliers for research purposes .
The synthesis of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can be represented by its canonical SMILES notation: COCC(=O)NC1CCC(CC1)OC2=CC=CC=N2
.
The compound's stereochemistry is indicated by the (1r,4r) configuration, which suggests specific spatial arrangements that could influence its interaction with biological systems .
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications or studying its reactivity.
The mechanism of action for 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is likely dependent on its interaction with specific biological targets:
Research into similar compounds suggests that modifications in structure can lead to significant changes in biological activity, making this compound a candidate for further investigation in drug development .
The physical and chemical properties of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications .
The potential applications of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2